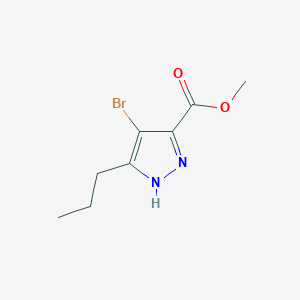
Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methyl-1H-pyrazole.
Esterification: The 3-bromo-4-methyl-1H-pyrazole is then reacted with diethyl carbonate to form 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid diethyl ester.
Transesterification: The diethyl ester undergoes transesterification with methanol to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation may produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and propyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains a nitro group instead of a bromine atom.
Uniqueness
Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. The presence of the bromine atom enhances its reactivity in substitution reactions, while the propyl group influences its hydrophobicity and binding interactions .
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(11-10-5)8(12)13-2/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
FYOGNBHHXBFUKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















